molecular formula C26H30BrN3O4S2 B4331716 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide

Cat. No.: B4331716
M. Wt: 592.6 g/mol
InChI Key: UCQOJRWKURVPDX-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an adamantyl group, a brominated thiophene ring, and a sulfonyl-prolinamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide typically involves multi-step organic synthesis. The process begins with the preparation of the adamantylamine derivative, which is then coupled with a carbonyl-containing phenyl compound. The brominated thiophene ring is introduced through a sulfonylation reaction, followed by the incorporation of the prolinamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the brominated thiophene ring and sulfonyl-prolinamide moiety can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide is unique due to its combination of an adamantyl group, a brominated thiophene ring, and a sulfonyl-prolinamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-(1-adamantylcarbamoyl)phenyl]-1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrN3O4S2/c27-22-7-8-23(35-22)36(33,34)30-9-1-2-21(30)25(32)28-20-5-3-19(4-6-20)24(31)29-26-13-16-10-17(14-26)12-18(11-16)15-26/h3-8,16-18,21H,1-2,9-15H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQOJRWKURVPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
Reactant of Route 2
Reactant of Route 2
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
Reactant of Route 3
Reactant of Route 3
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
Reactant of Route 4
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
Reactant of Route 5
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide
Reactant of Route 6
1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide

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